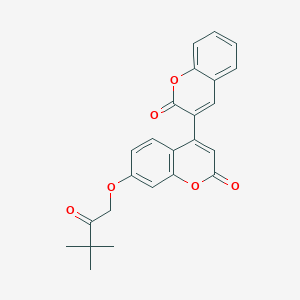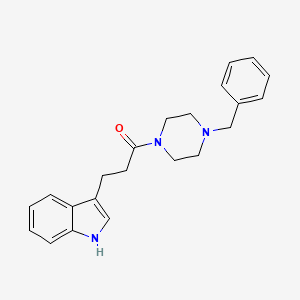![molecular formula C16H17NO6 B14958338 2-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)propanamido]propanoic acid](/img/structure/B14958338.png)
2-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)propanamido]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)propanamido]propanoic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)propanamido]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin, which is a commercially available compound.
Amidation Reaction: The 7-hydroxy-4-methylcoumarin undergoes an amidation reaction with 3-bromopropanoic acid to form the intermediate 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid.
Final Product Formation: The intermediate is then reacted with propanoyl chloride under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)propanamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromen-2-one core can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of chromen-2-one derivatives with ketone or aldehyde functional groups.
Reduction: Formation of chromen-2-one derivatives with alcohol functional groups.
Substitution: Formation of halogenated or alkylated chromen-2-one derivatives.
科学的研究の応用
2-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)propanamido]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 2-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)propanamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.
類似化合物との比較
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of 2-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)propanamido]propanoic acid.
3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid: An intermediate in the synthesis process.
4-Methylumbelliferone: A structurally related compound with similar biological activities.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its diverse range of applications in scientific research make it a valuable compound in the field of medicinal chemistry.
特性
分子式 |
C16H17NO6 |
|---|---|
分子量 |
319.31 g/mol |
IUPAC名 |
(2R)-2-[3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C16H17NO6/c1-8-11-4-3-10(18)7-13(11)23-16(22)12(8)5-6-14(19)17-9(2)15(20)21/h3-4,7,9,18H,5-6H2,1-2H3,(H,17,19)(H,20,21)/t9-/m1/s1 |
InChIキー |
SQMWWMUHXZKECN-SECBINFHSA-N |
異性体SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)N[C@H](C)C(=O)O |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14958263.png)
![N-{3-[(2-methylbutan-2-yl)amino]-3-oxopropyl}benzamide](/img/structure/B14958273.png)
![N~5~-carbamoyl-N~2~-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-ornithine](/img/structure/B14958281.png)

![[2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B14958298.png)
![1-(4-chlorophenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B14958310.png)



![6-chloro-9-(3-chloro-4-methylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14958333.png)
![1-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-proline](/img/structure/B14958343.png)
![5-oxo-1-(propan-2-yl)-N-[4-(pyridin-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14958348.png)
![7-[2-(biphenyl-4-yl)-2-oxoethoxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B14958363.png)
